molecular formula C11H25NO B11959838 1-Dibutylaminopropan-2-ol CAS No. 2109-64-0

1-Dibutylaminopropan-2-ol

Cat. No.: B11959838
CAS No.: 2109-64-0
M. Wt: 187.32 g/mol
InChI Key: ICMJHPBQTVWCNT-UHFFFAOYSA-N
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Description

1-Dibutylamino-2-propanol is an organic compound with the molecular formula C11H25NO. It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dibutylamino-2-propanol can be synthesized through several methods:

    Reaction of 1-chloro-2-propanol with dibutylamine: This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-propanol by the dibutylamino group.

    Reduction of 1-dibutylamino-2-propanone: This method involves the reduction of the ketone group in 1-dibutylamino-2-propanone to a hydroxyl group.

Industrial Production Methods: The industrial production of 1-Dibutylamino-2-propanol typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Dibutylamino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 1-dibutylamino-2-propanone.

    Reduction: Formation of 1-dibutylamino-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Dibutylamino-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Dibutylamino-2-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules due to the presence of the hydroxyl group, influencing its reactivity and interactions.

Comparison with Similar Compounds

    1-Dimethylamino-2-propanol: Similar structure but with methyl groups instead of butyl groups.

    1-Diethylamino-2-propanol: Similar structure but with ethyl groups instead of butyl groups.

    1-Dipropylamino-2-propanol: Similar structure but with propyl groups instead of butyl groups.

Uniqueness: 1-Dibutylamino-2-propanol is unique due to the presence of the butyl groups, which influence its physical and chemical properties, such as solubility, boiling point, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2109-64-0

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1-(dibutylamino)propan-2-ol

InChI

InChI=1S/C11H25NO/c1-4-6-8-12(9-7-5-2)10-11(3)13/h11,13H,4-10H2,1-3H3

InChI Key

ICMJHPBQTVWCNT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)O

Origin of Product

United States

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